![molecular formula C13H16N2O5 B5103519 methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)

methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

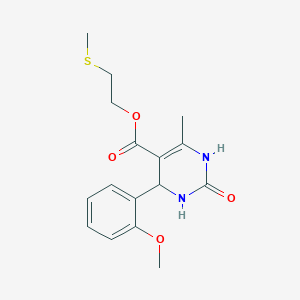

“Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” is a chemical compound with the molecular formula C14H17N3O5S . It has an average mass of 339.367 Da and a monoisotopic mass of 339.088898 Da .

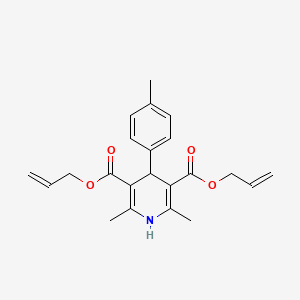

Molecular Structure Analysis

The molecular structure analysis of “methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” is based on its molecular formula C14H17N3O5S . The structure includes a butanoate group, a phenoxyacetyl group, and a hydrazino group .Aplicaciones Científicas De Investigación

- Quantum chemistry relies on accurate modeling of molecular structures and interactions. Researchers can use computational methods to study the electronic properties, vibrational modes, and reactivity of “methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate.” These insights aid in drug design, catalysis, and materials science .

- The compound’s hydrazino group may play a role in seed preservation. Investigating its effects on seed germination, dormancy, and longevity could enhance crop storage methods. Citizen science initiatives, like the EU-funded INCREASE project, empower civil society to contribute to seed preservation research .

- Combining botany, ecology, applied mathematics, and computer science, researchers can explore plant architecture and vegetation patterns. “Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” might influence plant growth, biomass estimation, and ecosystem dynamics. Such insights benefit agriculture, forestry, and rural development .

Quantum Chemistry and Computational Modeling

Seed Preservation and Agriculture

Plant Architecture and Vegetation Modeling

Mecanismo De Acción

Target of Action

The primary target of methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase . This enzyme plays a crucial role in the bacterial menaquinone (MK) biosynthesis pathway .

Mode of Action

Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This compound is converted into the corresponding CoA adduct in bacterial cells, and this adduct binds to MenB with a significant affinity .

Biochemical Pathways

The compound affects the bacterial menaquinone (MK) biosynthesis pathway . By inhibiting MenB, it disrupts the production of MK, a vital component in bacterial respiration .

Pharmacokinetics

Similar compounds have shown good bioavailability and stability .

Result of Action

The inhibition of MenB leads to a disruption in the production of MK, affecting bacterial respiration . This results in a bacteriostatic effect, limiting the growth and proliferation of bacteria .

Propiedades

IUPAC Name |

methyl 4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-19-13(18)8-7-11(16)14-15-12(17)9-20-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVRCGMDOIWIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NNC(=O)COC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde](/img/structure/B5103445.png)

![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)

![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)

![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)

![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)

![2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5103512.png)

![diethyl 5-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5103518.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5103535.png)